8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane
Overview
Description
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[321]octane is a bicyclic compound that features a piperazine ring
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
The presence of the piperazine ring could enable it to act as a ligand for various receptors or enzymes, altering their activity and triggering downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired bicyclic compound.
Industrial Production Methods
Industrial production methods for this compound may involve batch or continuous flow processes. The use of microwave reactors has been explored to enhance reaction efficiency and yield . Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler structure with similar biological activity.
8-Oxabicyclo[3.2.1]octane: Shares the bicyclic framework but differs in functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring and is used in similar medicinal applications.
Uniqueness
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-14-10-2-3-11(14)9-12(8-10)15-6-4-13-5-7-15/h10-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFHQBMNICBNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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